

# Epiyangambin Demonstrates Superior Potency Against *Leishmania amazonensis* Compared to Yangambin

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## Compound of Interest

Compound Name: *Epiyangambin*

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[City, State] – November 20, 2025 – Researchers have found that **epiyangambin**, a lignan isolated from *Ocotea fasciculata*, exhibits greater potency against the intracellular amastigote form of *Leishmania amazonensis* than its isomer, yangambin.<sup>[1][2][3]</sup> An in vitro study demonstrated that **epiyangambin** has an IC<sub>50</sub> value approximately twice as low as that of yangambin, indicating that a lower concentration of **epiyangambin** is required to inhibit the parasite's viability by 50%.<sup>[1][2][3]</sup>

*Leishmania amazonensis* is a causative agent of cutaneous leishmaniasis in Brazil.<sup>[1][2]</sup> The search for new, effective, and less toxic treatments is a priority in the field of tropical medicine. Natural products, such as the lignans investigated in this study, are a promising source of novel therapeutic agents.

## Comparative Efficacy Against *L. amazonensis*

A key study investigating the leishmanicidal effects of these two compounds found that **epiyangambin** was more effective at reducing the intracellular viability of *L. amazonensis* in infected macrophages.<sup>[1][4]</sup> The half-maximal inhibitory concentration (IC<sub>50</sub>) for **epiyangambin** was determined to be  $22.6 \pm 4.9 \mu\text{M}$ , whereas the IC<sub>50</sub> for yangambin was  $43.9 \pm 5 \mu\text{M}$ .<sup>[1][2][3]</sup>

Furthermore, **epiyangambin** demonstrated a high selectivity for the parasite over host cells, with a selectivity index (SI) of 23.6.[1] This index is calculated by dividing the cytotoxic concentration 50% (CC50) for host cells by the IC50 for the parasite. A higher SI value suggests a greater margin of safety for the compound. The CC50 for **epiyangambin** against bone marrow-derived macrophages (BMDM) was  $534 \pm 105 \mu\text{M}$ .[1] In contrast, yangambin was found to be less cytotoxic to the host cells.[1][4]

Compound	IC50 vs. <i>L. amazonensis</i> ( $\mu\text{M}$ )	CC50 vs. Macrophages ( $\mu\text{M}$ )	Selectivity Index (SI)
Epiyangambin	$22.6 \pm 4.9$	$534 \pm 105$	23.6
Yangambin	$43.9 \pm 5$	Not Determined	Not Determined

## Immunomodulatory Effects on Host Cells

In addition to their direct leishmanicidal activity, both **epiyangambin** and yangambin were found to modulate the immune response of infected macrophages. Treatment with both lignans led to a reduction in the production of several pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF- $\alpha$ ), interleukin-6 (IL-6), and prostaglandin E2 (PGE2). [1][2][3] Notably, **epiyangambin** was more potent than yangambin in reducing the levels of PGE2.[1]

## Experimental Protocols

The following methodologies were employed in the key comparative study:

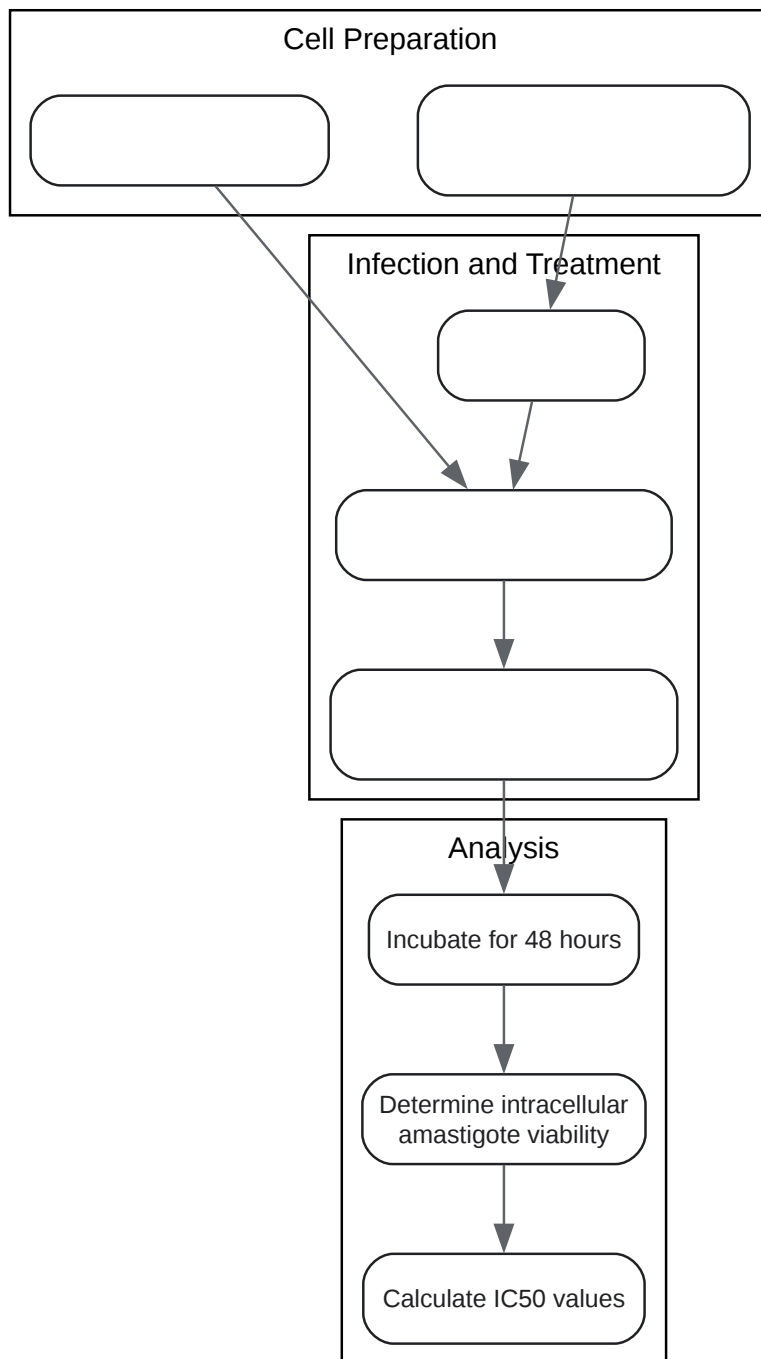
### Cell Culture and Parasites

*Leishmania amazonensis* (MHOM/BR/01/BA788) promastigotes were cultured at 24°C in Schneider's insect medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.[1] Bone marrow-derived macrophages (BMDM) were obtained from BALB/c mice and cultured for 7 days in RPMI medium supplemented with 20% FBS and 30% L929 cell culture supernatant as a source of macrophage colony-stimulating factor.[1]

### Intracellular Amastigote Viability Assay

BMDM were seeded in 96-well plates and infected with *L. amazonensis* promastigotes at a ratio of 10 parasites to 1 macrophage.[1] After infection, the cells were treated with varying concentrations of **epiyangambin** or yangambin for 48 hours.[1][3][5] The number of viable intracellular amastigotes was then determined to calculate the IC50 values.[1]

## Experimental Workflow for Intracellular Viability Assay



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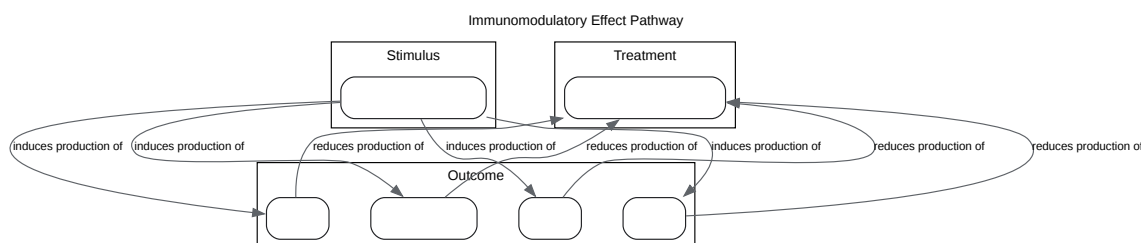
**Fig. 1:** Workflow for assessing leishmanicidal activity.

## Cytotoxicity Assay

The cytotoxicity of the compounds against BMDM was assessed using a resazurin-based assay and by measuring lactate dehydrogenase (LDH) release.[1][3] Macrophages were treated with a range of concentrations of **epiyangambin** and yangambin for 48 hours.[1] Cell viability was then determined to calculate the CC50 values.[1]

## Measurement of Inflammatory Mediators

BMDM were stimulated with interferon-gamma (IFN- $\gamma$ ), infected with *L. amazonensis*, and then treated with the compounds for 48 hours.[1] The levels of NO, TNF- $\alpha$ , IL-6, IL-10, IL-12p70, and PGE2 in the cell culture supernatants were quantified using appropriate assays (Griess reaction for NO and ELISA for cytokines and PGE2).[1]



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**Fig. 2:** Effect of lignans on inflammatory mediators.

## Conclusion

The available data strongly suggest that **epiyangambin** is a more potent leishmanicidal agent against *L. amazonensis* than yangambin in vitro. Its favorable selectivity index also indicates a promising safety profile that warrants further investigation. Both compounds exhibit immunomodulatory properties that could contribute to their therapeutic effect. These findings encourage further research into **epiyangambin** as a potential lead compound for the development of new treatments for cutaneous leishmaniasis.

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